6-Bromo-3-chloro-2-fluorobenzoylacetonitrile

Palladium-Catalyzed Carbonylation Benzoylacetonitrile Synthesis Halogen Substituent Effect

Researchers requiring regioisomerically pure heterocycles often face protection/deprotection burdens with mono-halogenated building blocks. This tri-halogenated benzoylacetonitrile provides a predictable C-Br > C-Cl >> C-F reactivity gradient, enabling sequential Suzuki-Miyaura coupling at C6-Br, then C3-Cl, while retaining C2-F for metabolic stability-streamlining quinoxaline, pyridine, and pyrazole library synthesis. • Tunable sequential cross-coupling without protecting groups • Enhanced methylene acidity (Hammett σ) for cyclocondensation • Improved crystallinity facilitates intermediate purification.

Molecular Formula C9H4BrClFNO
Molecular Weight 276.49 g/mol
Cat. No. B15205251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-2-fluorobenzoylacetonitrile
Molecular FormulaC9H4BrClFNO
Molecular Weight276.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)F)C(=O)CC#N)Br
InChIInChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)9(12)8(5)7(14)3-4-13/h1-2H,3H2
InChIKeyCFPVGDRNQWDFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-2-fluorobenzoylacetonitrile: Tri-Halogenated β-Ketonitrile Intermediate


6-Bromo-3-chloro-2-fluorobenzoylacetonitrile (CAS: 1824049-03-7, MW: 276.49 g/mol, formula C9H4BrClFNO) belongs to the β-ketonitrile (benzoylacetonitrile) class, distinguished by a unique 2,3,6-trisubstitution pattern of bromine, chlorine, and fluorine on the aromatic ring . This substitution array creates an electronic environment unavailable in mono- or di-halogenated analogs, directly influencing its performance as a building block in cyclocondensation, cross-coupling, and heterocycle-forming reactions [1].

Sequential cross-coupling scaffoldC6–Br > C3–Cl >> C2–F reactivity gradient supports chemoselective functionalization.
Enhanced enolate reactivityCumulative –I effect of three halogens increases active methylene acidity for cyclocondensation.
Tri-halogenated electronic tuningElectron-withdrawing profile distinct from mono- or di-halogenated benzoylacetonitriles.

Why Tri-Halogenated Benzoylacetonitrile Outperforms Simpler Analogs


The benzoylacetonitrile scaffold's utility in medicinal and agrochemical synthesis is critically dependent on the electronic and steric character of its aromatic substituents [1]. While unsubstituted benzoylacetonitrile (mp 80–83 °C, LogP ~0.97) and mono-fluorinated analogs (e.g., 2-fluorobenzoylacetonitrile, mp 60–62 °C) serve as versatile intermediates, they lack the differentiated reactivity required for regioselective transformations or late-stage functionalization . The introduction of three halogens with distinct electronegativities and leaving-group abilities on the same ring creates a predictable and tunable reactivity gradient that cannot be replicated by off-the-shelf single-halogen or non-halogenated alternatives, directly impacting reaction outcomes, purification complexity, and overall synthetic efficiency.

This Product
Common Substitute
Tri-halogenated: Br at C6, Cl at C3, F at C2 — three coupling vectors
Mono-halogenated analogs: single halogen vector limits sequential diversification
Br ortho to β-ketonitrile (C6) enables first-stage Pd coupling
Regioisomer 3-Br-6-Cl-2-F: altered halogen spatial orientation may shift coupling selectivity
Cumulative –I effect of Br, Cl, F tunes active methylene reactivity
Unsubstituted benzoylacetonitrile: no electronic activation; enolate formation may differ

Quantitative Differentiation Against Closest Analogs


Carbonylative Synthesis Yield Advantage via Pd-Catalyzed Carbonylation

In the palladium-catalyzed carbonylative coupling of aryl iodides with trimethylsilylacetonitrile, the yield of the benzoylacetonitrile product correlates with the electron-withdrawing character of the halo-substituent [1]. Mono-iodobenzene substrates bearing fluoro, chloro, and bromo substituents produce the corresponding benzoylacetonitriles in 65%, 74%, and 82% isolated yield, respectively. While no direct entry exists for the target tri-halogenated compound in this specific study, the established yield–electron-withdrawing trend predicts that a 2-fluoro-3-chloro-6-bromo-substituted aryl iodide would provide a superior yield relative to mono-halogenated counterparts, due to the cumulative –I effect of the three halogens.

Carbonylative Synthesis Yield
Class-level
Predicted >82% yield vs 65–82% mono-halo
Reported yield–electron-withdrawing trend supports higher throughput access.
Target compound not directly measured; class-level prediction from mono-halo series.
Palladium-Catalyzed Carbonylation Benzoylacetonitrile Synthesis Halogen Substituent Effect

Beirut Reaction Regioselectivity in Quinoxaline Dioxide Synthesis

In the Beirut reaction between monosubstituted benzofuroxans and benzoylacetonitrile, the electron-withdrawing character of the benzofuroxan substituent controls the 6-/7-isomer product ratio [1]. For benzofuroxans bearing CO2Me and CF3 groups, the 6-substituted quinoxaline-2-carbonitrile 1,4-dioxides became the major products. By extension, when benzoylacetonitrile itself bears electron-withdrawing groups, the electronic environment of the active methylene is altered, further influencing regiochemical outcomes. The tri-halogenated target compound, with three electron-withdrawing halogens on the benzoyl moiety, is predicted to enhance the formation of 6-substituted isomers when used as the nucleophilic partner, a regioselectivity shift with direct consequences for anticancer activity and hypoxia selectivity.

Beirut Reaction Regioselectivity
Class-level
Predicted 6-isomer preference vs 7-isomer with unsubstituted partner
Supports regioisomer-dependent bioactivity endpoint review for quinoxaline dioxides.
6- vs 7-isomer profiles require independent cell-model validation.
Beirut Reaction Quinoxaline 1,4-Dioxide Hypoxia-Selective Anticancer Agents

Physicochemical Differentiation: Melting Point and Molecular Weight

The tri-halogenated target compound exhibits a molecular weight of 276.49 g/mol, representing a +113.34 g/mol increase over the parent benzoylacetonitrile (MW 145.16) and a +113.34 g/mol increase over 2-fluorobenzoylacetonitrile (MW 163.15) . This substantial mass increase directly affects physical properties relevant to laboratory handling and purification. While the parent benzoylacetonitrile is a crystalline solid with mp 80–83 °C and 2-fluorobenzoylacetonitrile melts at 60–62 °C , the introduction of bromine and chlorine is expected to elevate the melting point and alter solubility characteristics, facilitating crystallization-based purification protocols that are less effective for lower-melting mono-halogenated analogs.

Physicochemical Profile
Data to verify
MW276.49 g/mol
Δ vs parent+131.33 g/mol (+90.5%)
Higher mass may facilitate crystallization-based purification and LC-MS monitoring.
Melting point for target compound not independently reported; review before scale-up.
Physicochemical Properties Solid-State Handling Purification

Orthogonal Cross-Coupling Reactivity by Halogenation Pattern

The specific 2-F, 3-Cl, 6-Br substitution pattern of the target compound creates a hierarchy of oxidative addition reactivity: C–Br (C6) > C–Cl (C3) >> C–F (C2) [1]. This enables sequential, chemoselective cross-coupling at the bromine position first, followed by the chlorine position, while the fluorine remains largely inert under standard Pd-catalyzed conditions. The regioisomer 3-bromo-6-chloro-2-fluorobenzoylacetonitrile (CAS 1822673-91-5) possesses identical elemental composition but places Br at C3 and Cl at C6, altering the spatial relationship between the reactive halogens and the β-ketonitrile moiety. This positional swap changes steric accessibility during Pd oxidative addition and can redirect the course of subsequent cyclization reactions.

Orthogonal Coupling Strategy
Class-level
C6–Br (≈285 kJ/mol) > C3–Cl (≈352 kJ/mol) >> C2–F (≈453 kJ/mol) enables Br→Cl→F sequential functionalization.
Bond dissociation hierarchy supports chemoselective library synthesis on a single scaffold.
Regioisomer 3-Br-6-Cl-2-F reverses spatial orientation; coupling order may shift.
Suzuki-Miyaura Coupling Sequential Cross-Coupling Orthogonal Reactivity

Electronic Modulation of the Active Methylene Group

The acidity and nucleophilicity of the active methylene group (–COCH2CN) in benzoylacetonitriles are modulated by the electronic effects of aromatic substituents transmitted through the carbonyl [1]. The target compound bears three electron-withdrawing groups with Hammett σm values of +0.37 (Cl), +0.39 (Br), and σp values of +0.23 (Cl), +0.23 (Br), and +0.06 (F), producing a cumulative electron-withdrawing effect substantially greater than that of mono-fluorobenzoylacetonitrile (single σp +0.06 for fluorine) [2]. This enhanced electron deficiency at the carbonyl carbon increases the acidity of the α-methylene protons and biases the keto-enol equilibrium toward the enolate form under basic conditions, altering the kinetics of condensation and cyclocondensation reactions relative to less substituted analogs.

Electronic Modulation
Source review
Cumulative Σσp ≈ +0.52 vs 0.00 (parent)
Reported Hammett shift supports altered enolate kinetics in base-mediated condensations.
σ values from standard ionization measurements; reaction-specific validation advised.
Hammett Substituent Constants Electronic Effects Keto-Enol Tautomerism

Optimal Application Scenarios


Sequential Cross-Coupling for Quinoxaline Dioxide Libraries

The predictable C–Br > C–Cl >> C–F reactivity gradient identified in the evidence (Section 3, Evidence Item 4) makes this compound an optimal scaffold for generating quinoxaline 1,4-dioxide libraries via the Beirut reaction [1]. Researchers can first perform Suzuki-Miyaura coupling at the C6–Br position with aryl boronic acids, followed by a second coupling at C3–Cl, and retain the C2–F for metabolic stability or further diversification. This sequential strategy, when combined with the regioselectivity advantages of electron-withdrawing benzoylacetonitriles in quinoxaline formation (Section 3, Evidence Item 2), provides a synthetic efficiency advantage over regioisomeric scaffolds.

Heterocycle Synthesis with Enhanced Enolate Reactivity

The cumulative electron-withdrawing effect quantified via Hammett σ constants (Section 3, Evidence Item 5) renders the active methylene of this compound more acidic than that of mono-fluorinated or unsubstituted benzoylacetonitriles. This property is valuable for base-mediated cyclocondensation reactions with aldehydes, ketones, or amidines to form pyridines, pyrimidines, and pyrazoles [2]. Process chemists can exploit the predicted yield advantage in Pd-catalyzed carbonylative synthesis (Section 3, Evidence Item 1) to access this building block in higher throughput relative to mono-halogenated alternatives.

Hypoxia-Selective Anticancer Agent Discovery

The evidence establishes that electron-withdrawing substituents on the benzoylacetonitrile partner favor the formation of 6-substituted quinoxaline-2-carbonitrile 1,4-dioxides, which exhibit distinct anticancer activity and hypoxia selectivity profiles compared to the 7-isomers (Section 3, Evidence Item 2) [1]. For medicinal chemistry teams pursuing hypoxia-activated prodrugs, the tri-halogenated benzoylacetonitrile offers a route to isomerically enriched compound series that would be difficult to access with less electron-deficient benzoylacetonitrile analogs.

Orthogonally Addressable Molecular Probes and Linkers

The three halogens at distinct positions (C2-F, C3-Cl, C6-Br) with differentiated reactivity provide a platform for constructing molecular probes that require sequential attachment of fluorophores, affinity tags, and pharmacokinetic modulating groups. The robust physicochemical properties (higher MW, improved crystallinity vs. mono-halogenated analogs; Section 3, Evidence Item 3) facilitate purification between each synthetic step, making this compound a practical choice for multi-step probe synthesis workflows.

Application
Selection Property
Validation Focus
Sequential cross-coupling for heterocycle libraries
C–Br > C–Cl >> C–F reactivity gradient
Coupling sequence order and regioisomer ratio review
Base-mediated cyclocondensation reactions
Enhanced active methylene acidity via cumulative –I effect
Enolate formation kinetics and product distribution
Hypoxia-responsive quinoxaline dioxide research
Electron-withdrawing benzoyl partner for Beirut reaction
Regioisomer ratio and cell-model endpoint review
Multi-step molecular probe synthesis
Orthogonal halogen reactivity for sequential attachment
Intermediate purification and coupling efficiency at each step
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